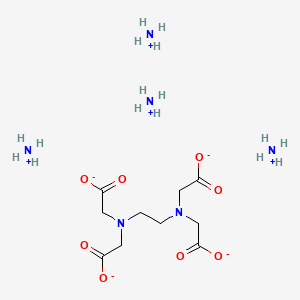
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Overview
Description
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, commonly known as BITD, is a heterocyclic organic compound and a derivative of benzisothiazole. It is a yellow-colored, crystalline solid substance with a melting point of 221–222°C and a boiling point of 405°C. BITD has a wide variety of applications in the scientific research field, such as biochemical and physiological effects, synthesis methods, and mechanism of action.
Scientific Research Applications
Chapman-Type Rearrangement in Pseudosaccharins
The Chapman-type rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide into 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been investigated. Computational models and X-ray diffraction provided insights into the reaction mechanism, suggesting an energetic preference for intermolecular over intramolecular transfer mechanisms in the condensed phase. This rearrangement is driven by the lower steric hindrance in the product molecule, acting as a molecular motor for the observed thermal rearrangement (Kaczor et al., 2008).
Solid-State Chapman Rearrangement
A study demonstrated that the Chapman-like [1,3′]-isomerization of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide can occur in the solid state at temperatures as low as 150 °C. This was the first observation of Chapman-like [1,3′]-isomerization in pseudosaccharyl ethers in the solid state, expanding the understanding of solid-state chemistry and its potential applications (Almeida et al., 2008).
Catalytic Applications in Organic Synthesis
Saccharin and its derivatives, including 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, have been employed as catalysts for various organic transformations. These substances have been highlighted for their mildness, cheapness, water solubility, environmental benignity, and broad range of antimicrobial activity. Their catalytic applicability under various reaction conditions in organic synthesis has been summarized, showcasing their versatility and potential for enhancing "biostability" when linked to polymers (Banerjee et al., 2020).
Antimicrobial Activity of BIT Derivatives
Research into the antimicrobial properties of 1,2-Benzisothiazol-3(2H)-one (BIT) derivatives has led to the synthesis of a library of compounds tested for their anti-bacterial activity. These studies aim to improve the "biostability" of plant polysaccharides by covalently linking biocides to the polymers, indicating a novel approach to enhancing the antimicrobial efficacy of natural materials (Viani et al., 2017).
properties
IUPAC Name |
4-methoxy-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-13-5-3-2-4-6-7(5)8(10)9-14(6,11)12/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELNXGPPRWLPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)S(=O)(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566527 | |
| Record name | 4-Methoxy-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide | |
CAS RN |
92115-37-2 | |
| Record name | 4-Methoxy-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2-Methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B1590862.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)